molecular formula C8H10F6O3 B12078709 Butyl hexafluoroisopropyl carbonate

Butyl hexafluoroisopropyl carbonate

Katalognummer: B12078709
Molekulargewicht: 268.15 g/mol
InChI-Schlüssel: OMHYZASZEHILND-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Butyl hexafluoroisopropyl carbonate is a chemical compound that belongs to the class of hexafluoroisopropyl esters. It is characterized by the presence of a butyl group and a hexafluoroisopropyl group attached to a carbonate moiety. This compound is known for its unique physicochemical properties, which make it valuable in various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of butyl hexafluoroisopropyl carbonate typically involves the oxidative esterification of aldehydes using sodium persulfate as an oxidizing agent. The reaction is carried out in the presence of a catalytic quantity of a nitroxide, such as AcNH-TEMPO, and pyridine as a base. The reaction conditions include the use of acetonitrile as a solvent and a temperature range of 0-25°C .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale oxidative esterification processes. These processes are optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Butyl hexafluoroisopropyl carbonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding carbonates and other oxidation products.

    Reduction: Reduction reactions can convert the carbonate group into alcohols or other reduced forms.

    Substitution: The hexafluoroisopropyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Sodium persulfate, catalytic nitroxides, and pyridine in acetonitrile.

    Reduction: Metal hydrides such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a suitable base.

Major Products Formed

The major products formed from these reactions include various hexafluoroisopropyl esters, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Butyl hexafluoroisopropyl carbonate has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of butyl hexafluoroisopropyl carbonate involves its interaction with specific molecular targets and pathways. For example, in enzyme inhibition studies, the compound may act by binding to the active site of the enzyme, thereby preventing substrate access and inhibiting enzymatic activity. The hexafluoroisopropyl group plays a crucial role in stabilizing the enzyme-inhibitor complex through hydrogen bonding and hydrophobic interactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Hexafluoroisopropyl carbamates: These compounds share the hexafluoroisopropyl group but differ in their carbamate moiety.

    Hexafluoroisopropanol: A related compound with a hydroxyl group instead of a carbonate group.

    Hexafluoroisopropyl esters: Similar esters with different alkyl or aryl groups attached to the hexafluoroisopropyl moiety.

Uniqueness

Butyl hexafluoroisopropyl carbonate is unique due to its specific combination of a butyl group and a hexafluoroisopropyl group attached to a carbonate moiety. This unique structure imparts distinct physicochemical properties, such as high stability, low nucleophilicity, and strong hydrogen bonding capabilities, making it valuable in various applications .

Eigenschaften

Molekularformel

C8H10F6O3

Molekulargewicht

268.15 g/mol

IUPAC-Name

butyl 1,1,1,3,3,3-hexafluoropropan-2-yl carbonate

InChI

InChI=1S/C8H10F6O3/c1-2-3-4-16-6(15)17-5(7(9,10)11)8(12,13)14/h5H,2-4H2,1H3

InChI-Schlüssel

OMHYZASZEHILND-UHFFFAOYSA-N

Kanonische SMILES

CCCCOC(=O)OC(C(F)(F)F)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.